1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
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Overview
Description
1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a carbonitrile group, and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Chemical Reactions Analysis
1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the methoxyphenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is not well-studied, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially affecting processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include other pyridine derivatives and carbonitrile-containing molecules. For example:
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl group and aromatic ring structure, but differ in their overall molecular framework.
2,4-dihydroxyquinoline: This compound has a similar quinoline core but lacks the methoxyphenyl and carbonitrile groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
31558-12-0 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-11(2)19(16(21)13(10)8-17)18-9-12-4-5-14(20)15(7-12)22-3/h4-7,9,20H,1-3H3 |
InChI Key |
OMRUPTLOCOJMDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)O)OC)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)O)OC)C#N)C |
Origin of Product |
United States |
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